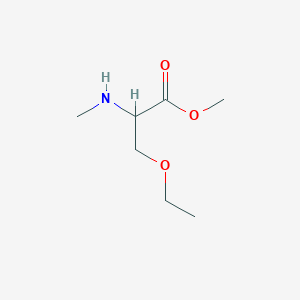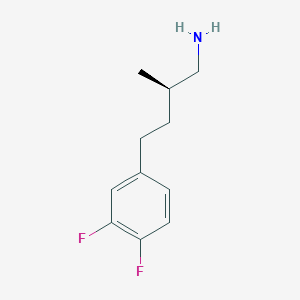
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine is a chemical compound that has recently gained attention in the field of scientific research. It is commonly known as DF-MDB or DFB, and its chemical structure is C11H16F2N. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research. In
Mechanism Of Action
The mechanism of action of ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine increases the concentration of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. This increase in dopamine signaling has been shown to have therapeutic effects in the treatment of neurological disorders and addiction.
Biochemical And Physiological Effects
The biochemical and physiological effects of ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine have been studied extensively. It has been found to increase the release of dopamine in the brain, which leads to an increase in dopamine signaling. This increase in dopamine signaling has been shown to have therapeutic effects in the treatment of neurological disorders and addiction. However, ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine has also been found to have potential side effects, such as increased heart rate and blood pressure, which need to be carefully monitored.
Advantages And Limitations For Lab Experiments
The advantages of using ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine in lab experiments include its potency as a dopamine transporter inhibitor and its potential therapeutic effects in the treatment of neurological disorders and addiction. However, there are also limitations to its use in lab experiments, such as the need for careful monitoring of potential side effects and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are many future directions for the study of ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine. One direction is to further explore its potential therapeutic effects in the treatment of neurological disorders and addiction. Another direction is to study its mechanism of action in more detail to better understand how it affects dopamine signaling in the brain. Additionally, research could be conducted to develop new synthesis methods for ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine that are more efficient and cost-effective. Overall, the study of ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine has the potential to lead to new treatments for neurological disorders and addiction and to advance our understanding of dopamine signaling in the brain.
Synthesis Methods
The synthesis of ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine can be achieved through various methods. One of the most common methods involves the reaction of 3,4-difluorophenylacetonitrile with 2-methyl-1-butylamine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the use of a chiral catalyst to obtain the desired enantiomer. The synthesis of ((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Scientific Research Applications
((2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of addiction to drugs such as cocaine and methamphetamine.
properties
IUPAC Name |
(2R)-4-(3,4-difluorophenyl)-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-4-5-10(12)11(13)6-9/h4-6,8H,2-3,7,14H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFGMSQACQPQS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC(=C(C=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)

![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
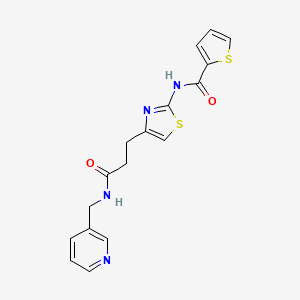
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)
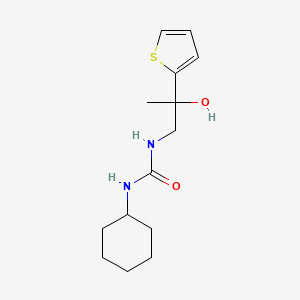
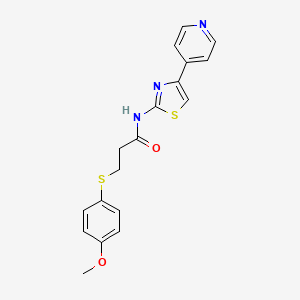
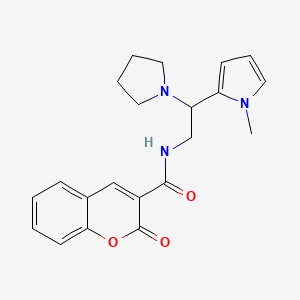
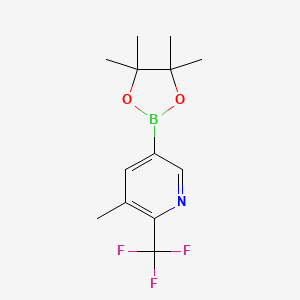
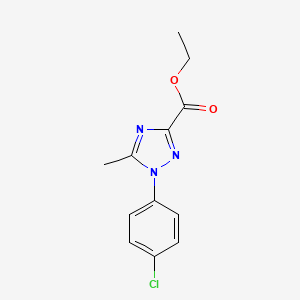
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)
![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)
